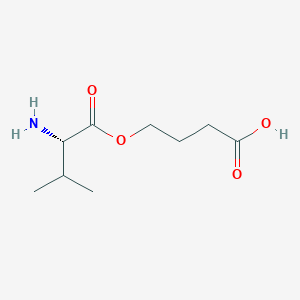

Valiloxibic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide valiloxibique peut être synthétisé par estérification de la L-valine avec l'acide 4-hydroxybutanoïque. La réaction implique généralement l'utilisation d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester .

Méthodes de Production Industrielle : Le procédé comprendrait probablement des étapes de purification et de contrôle qualité pour répondre aux normes de qualité de la recherche .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide valiloxibique subit plusieurs types de réactions chimiques, notamment:

Hydrolyse : La liaison ester dans l'acide valiloxibique peut être hydrolysée pour produire de la L-valine et de l'acide 4-hydroxybutanoïque.

Oxydation et Réduction :

Réactifs et Conditions Courants :

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour hydrolyser la liaison ester.

Oxydation : Des agents oxydants tels que le permanganate de potassium (KMnO4) peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) pourraient être utilisés.

Produits Principaux :

Hydrolyse : L-valine et acide 4-hydroxybutanoïque.

Oxydation et Réduction : Les produits spécifiques dépendraient des réactifs et des conditions utilisés.

4. Applications de la Recherche Scientifique

L'acide valiloxibique a plusieurs applications dans la recherche scientifique, notamment:

Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.

Biologie : Etudié pour son rôle en tant que promédicament du GHB, qui a des implications dans la neurotransmission et les effets psychoactifs.

Médecine : Recherche sur les utilisations thérapeutiques potentielles du GHB et de ses promédicaments pour des affections telles que la narcolepsie et la dépendance à l'alcool.

Industrie : Utilisé dans le développement de nouveaux procédés chimiques et de formulations de médicaments

5. Mécanisme d'Action

L'acide valiloxibique agit comme un promédicament du GHB. Après administration, il est hydrolysé pour libérer du GHB, qui exerce ensuite ses effets en se liant au récepteur du GHB et en agissant comme un agoniste faible du récepteur GABAB. Cette interaction module la neurotransmission et produit des effets psychoactifs .

Composés Similaires :

Acide γ-hydroxybutyrique (GHB) : La forme active de l'acide valiloxibique.

L-valine : Un composant de l'acide valiloxibique.

Autres promédicaments du GHB : Composés qui libèrent du GHB lors de l'hydrolyse

Unicité : L'acide valiloxibique est unique dans sa structure en tant qu'ester de la L-valine et de l'acide 4-hydroxybutanoïque, ce qui lui permet de servir de promédicament pour le GHB. Cette caractéristique structurale fournit un mécanisme de libération contrôlée du GHB, offrant potentiellement des avantages dans la recherche et les applications thérapeutiques .

Applications De Recherche Scientifique

Valiloxibic acid has several applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role as a prodrug of GHB, which has implications in neurotransmission and psychoactive effects.

Medicine: Research into potential therapeutic uses of GHB and its prodrugs for conditions such as narcolepsy and alcohol dependence.

Industry: Utilized in the development of new chemical processes and drug formulations

Mécanisme D'action

Valiloxibic acid acts as a prodrug for GHB. Upon administration, it is hydrolyzed to release GHB, which then exerts its effects by binding to the GHB receptor and acting as a weak agonist at the GABAB receptor. This interaction modulates neurotransmission and produces psychoactive effects .

Comparaison Avec Des Composés Similaires

γ-Hydroxybutyric acid (GHB): The active form of Valiloxibic acid.

L-valine: A component of this compound.

Other GHB prodrugs: Compounds that release GHB upon hydrolysis

Uniqueness: this compound is unique in its structure as an ester of L-valine and 4-hydroxybutanoic acid, which allows it to serve as a prodrug for GHB. This structural feature provides a controlled release mechanism for GHB, potentially offering advantages in research and therapeutic applications .

Propriétés

IUPAC Name |

4-[(2S)-2-amino-3-methylbutanoyl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(2)8(10)9(13)14-5-3-4-7(11)12/h6,8H,3-5,10H2,1-2H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGPNQKZEPTAOC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238401-16-6 | |

| Record name | Valiloxybate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238401166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valiloxybate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALILOXYBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8NWP8K91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B8201628.png)

![[(2S)-3-[2-(6-methylpyridin-3-yl)quinolin-6-yl]oxy-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8201702.png)